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  • Product: 4-Bromo-1,2,2,6,6-pentamethylpiperidine
  • CAS: 63867-64-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Bromo-1,2,2,6,6-pentamethylpiperidine: A Comprehensive Technical Guide

Executive Summary The compound 4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS: 63867-64-1)[1] is a highly sterically hindered alkyl halide that serves as a critical intermediate in the synthesis of advanced Hindered Amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS: 63867-64-1)[1] is a highly sterically hindered alkyl halide that serves as a critical intermediate in the synthesis of advanced Hindered Amine Light Stabilizers (HALS), dendritic antioxidants, and specialized pharmaceutical pharmacophores. Due to the extreme steric shielding provided by the 2,2,6,6-tetramethyl groups, functionalization at the 4-position requires carefully optimized reaction conditions to favor bimolecular nucleophilic substitution (SN2) while suppressing competitive elimination (E2) pathways.

This whitepaper provides an authoritative, field-proven methodology for the synthesis of 4-bromo-1,2,2,6,6-pentamethylpiperidine from its precursor, 1,2,2,6,6-pentamethylpiperidin-4-ol[2], utilizing a modified Appel reaction.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-bromo-1,2,2,6,6-pentamethylpiperidine is typically a two-step process starting from the commercially available 2,2,6,6-tetramethylpiperidin-4-ol (TMP-OH).

Precursor Synthesis: The Eschweiler-Clarke Methylation

To achieve the N-methylated precursor (1,2,2,6,6-pentamethylpiperidin-4-ol), the Eschweiler-Clarke reductive amination is employed[2].

  • Causality of Reagent Choice: While methyl iodide (MeI) can be used for N-alkylation, it often leads to over-alkylation (quaternary ammonium salt formation) and requires stringent stoichiometric control[3]. The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the hydride donor. The steric bulk of the 2,2,6,6-tetramethyl groups naturally prevents the formation of quaternary salts under these conditions, ensuring near-quantitative conversion to the tertiary amine[2].

Target Synthesis: The Appel Bromination

The conversion of the highly hindered secondary alcohol to the corresponding bromide is notoriously difficult. Standard reagents like HBr/H2SO4 or PBr3 often result in dehydration, yielding the alkene (1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine) due to the thermodynamic stability of the elimination product in acidic media.

  • Causality of Reagent Choice: The Appel reaction (CBr4 and PPh3) is deployed because it operates under mild, near-neutral conditions[4]. The reaction is driven by the formation of the exceptionally strong P=O double bond in triphenylphosphine oxide (TPPO). The bulky phosphonium intermediate activates the C4-oxygen, creating a superior leaving group that allows the bromide ion to attack via an SN2 mechanism before E1/E2 elimination can occur[5].

AppelMechanism TMP 2,2,6,6-Tetramethylpiperidin-4-ol (Starting Material) PMP_OH 1,2,2,6,6-Pentamethylpiperidin-4-ol (Intermediate) TMP->PMP_OH CH2O, HCOOH (Eschweiler-Clarke) 100°C, 4h Br_PMP 4-Bromo-1,2,2,6,6-pentamethylpiperidine (Target Compound) PMP_OH->Br_PMP CBr4, PPh3, DCM (Appel Reaction) 0°C to RT, 12h

Synthetic workflow for 4-Bromo-1,2,2,6,6-pentamethylpiperidine via Appel bromination.

Experimental Protocols

Protocol A: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-ol[2]

This protocol is a self-validating system; the evolution of CO2 gas serves as a real-time indicator of the hydride transfer step.

Materials:

  • 2,2,6,6-Tetramethylpiperidin-4-ol: 15.7 g (100 mmol)

  • Formaldehyde (37% aqueous solution): 20 mL (~250 mmol)

  • Formic acid (85%): 25 mL (~560 mmol)

Step-by-Step Methodology:

  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2,6,6-tetramethylpiperidin-4-ol in the formic acid.

  • Addition: Slowly add the 37% formaldehyde solution. Caution: The reaction is mildly exothermic.

  • Reflux: Heat the mixture to 100 °C. Maintain reflux for 4–6 hours. The continuous evolution of CO2 bubbles confirms the active reduction of the iminium intermediate.

  • Validation Check: Once gas evolution ceases, the reaction is complete.

  • Workup: Cool the mixture to 0 °C and slowly neutralize with 20% NaOH (aq) until the pH reaches 10–11. The product will precipitate or form a distinct organic layer.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a white crystalline solid (Yield: ~92%).

Protocol B: Bromination via Appel Reaction[4]

This protocol utilizes selective precipitation to overcome the notoriously difficult separation of the TPPO by-product.

Materials:

  • 1,2,2,6,6-Pentamethylpiperidin-4-ol: 8.56 g (50 mmol)

  • Carbon tetrabromide (CBr4): 19.9 g (60 mmol)

  • Triphenylphosphine (PPh3): 15.7 g (60 mmol)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,2,6,6-pentamethylpiperidin-4-ol and CBr4 in anhydrous DCM in a flame-dried 250 mL flask under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Phosphine Addition: Add PPh3 in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic formation of the bromophosphonium salt, preventing localized heating that could trigger E2 elimination of the alcohol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will turn pale yellow.

  • Workup (TPPO Removal): Concentrate the DCM solution to approximately 20 mL under reduced pressure. Vigorously stir and rapidly add 100 mL of ice-cold hexanes.

  • Filtration: The highly polar triphenylphosphine oxide (TPPO) will precipitate as a dense white solid, while the lipophilic brominated product remains in the hexane solution. Filter the suspension through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 with 1% Triethylamine to prevent degradation on acidic silica) to yield the pure 4-bromo-1,2,2,6,6-pentamethylpiperidine.

Data Presentation & Characterization

Thorough characterization is required to confirm the absence of the alkene elimination by-product and residual TPPO. The following tables summarize the expected physicochemical and spectroscopic data for the target compound.

Table 1: Physicochemical Properties[1][6]
PropertyValueNotes
IUPAC Name 4-Bromo-1,2,2,6,6-pentamethylpiperidine-
CAS Number 63867-64-1Registered identifier
Molecular Formula C10H20BrN-
Molecular Weight 234.18 g/mol -
Appearance Pale yellow oil to low-melting solidHighly dependent on ambient temperature
Solubility DCM, Hexanes, THF, TolueneInsoluble in water
Table 2: Spectroscopic Characterization (NMR & FTIR)[5][7]
Analytical MethodSignal / ShiftAssignment & Causality
¹H NMR (400 MHz, CDCl₃) δ 4.45 - 4.55 (tt, 1H)C4-H (axial): The multiplet indicates coupling with the adjacent C3 and C5 protons. The downfield shift confirms the presence of the electronegative bromine atom.
¹H NMR δ 2.25 (s, 3H)N-CH₃: Sharp singlet confirming successful Eschweiler-Clarke methylation.
¹H NMR δ 1.85 - 2.05 (m, 4H)C3-H₂, C5-H₂: Diastereotopic methylene protons adjacent to the chiral-like centers (though the molecule is meso).
¹H NMR δ 1.15 (s, 6H), 1.05 (s, 6H)C2, C6 - (CH₃)₄: Two distinct singlets representing the axial and equatorial methyl groups of the sterically hindered core.
¹³C NMR (100 MHz, CDCl₃) δ 55.2C2, C6 (Quaternary): Characteristic downfield shift for the fully substituted carbons flanking the nitrogen.
¹³C NMR δ 45.8C4 (CH-Br): Confirms successful substitution; distinct from the C4-OH shift (~65 ppm).
FTIR (ATR) 2960, 2930, 2870 cm⁻¹C-H stretching: Aliphatic backbone.
FTIR (ATR) Absence of ~3300 cm⁻¹O-H stretch: Complete disappearance confirms 100% conversion of the precursor alcohol.
FTIR (ATR) ~650 cm⁻¹C-Br stretch: Confirms halogenation.

References

  • Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate SciELO Brazil URL:[Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • 4-bromo-2,2,6,6-tetramethylpiperidine | CAS#:67845-89-0 Chemsrc URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Synthesis of 4-Bromo-1,2,2,6,6-pentamethylpiperidine: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the characterization and synthesis of sterically hindered amines. 4-Bromo-1,2,2,6,6-pentamethylpiperidine is a critical electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the characterization and synthesis of sterically hindered amines. 4-Bromo-1,2,2,6,6-pentamethylpiperidine is a critical electrophilic building block used in the development of Hindered Amine Light Stabilizers (HALS) and nitroxide radical precursors (such as TEMPO derivatives). Due to the extreme steric congestion around the piperidine ring, its synthesis and spectroscopic validation require precise mechanistic control and rigorous analytical profiling. This whitepaper provides a comprehensive, self-validating guide to its synthesis, alongside an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

Mechanistic Rationale & Synthesis Strategy

The synthesis of 4-bromo-1,2,2,6,6-pentamethylpiperidine from commercially available 2,2,6,6-tetramethylpiperidin-4-ol involves two critical transformations: N-methylation and stereoselective bromination.

Why the Appel Reaction?

A common pitfall in piperidine functionalization is the use of harsh acidic brominating agents like HBr or PBr3​ . In highly hindered systems, these reagents protonate the tertiary amine, causing the hydrobromide salt to precipitate and stall the reaction[1]. More critically, acidic conditions promote an E1 elimination of the C4-hydroxyl group, yielding the undesired alkene (1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine) to relieve steric strain.

To circumvent this, we employ the Appel Reaction ( CBr4​ / PPh3​ ). This operates under mild, nearly neutral conditions, preventing amine quaternization and suppressing elimination pathways, ensuring high fidelity conversion to the alkyl bromide[2].

Synthesis_Workflow Step1 2,2,6,6-Tetramethylpiperidin-4-ol (Starting Material) Step2 1,2,2,6,6-Pentamethylpiperidin-4-ol (Intermediate) Step1->Step2 Formaldehyde, Formic Acid (Eschweiler-Clarke) Step3 4-Bromo-1,2,2,6,6-pentamethyl- piperidine (Target) Step2->Step3 CBr4, PPh3 (Appel Reaction)

Figure 1: Two-step synthesis workflow of 4-Bromo-1,2,2,6,6-pentamethylpiperidine.

Step-by-Step Experimental Protocols

Protocol A: Eschweiler-Clarke N-Methylation Causality: Reductive amination using formaldehyde and formic acid is chosen over alkyl halides (e.g., methyl iodide) because it strictly prevents over-alkylation to a quaternary ammonium salt[3].

  • Reaction Setup: Charge a round-bottom flask with 2,2,6,6-tetramethylpiperidin-4-ol (1.0 equiv). Add an excess of 37% aqueous formaldehyde (formalin) and formic acid.

  • Execution: Reflux the mixture at 100 °C for 7 hours.

  • Workup: Cool the reaction to 0 °C. Basify the solution to pH 12 using aqueous KOH to deprotonate the amine, then extract with diethyl ether (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Checkpoint: GC-MS must show a molecular ion at m/z 171. IR must retain the broad O-H stretch at ~3300 cm⁻¹.

Protocol B: Appel Bromination

  • Activation: Dissolve the isolated 1,2,2,6,6-pentamethylpiperidin-4-ol (1.0 equiv) and carbon tetrabromide ( CBr4​ , 1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Phosphonium Formation: Add triphenylphosphine ( PPh3​ , 1.5 equiv) portion-wise. Causality: Stepwise addition controls the exothermic formation of the reactive phosphonium intermediate.

  • Conversion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to remove triphenylphosphine oxide ( TPPO ).

  • Validation Checkpoint: IR must show the complete disappearance of the O-H stretch. TLC will reveal a significantly less polar spot (higher Rf​ ) compared to the alcohol precursor.

Spectroscopic Data Analysis

Rigorous spectroscopic validation is non-negotiable. The steric locking of the piperidine ring dictates unique NMR behaviors, while the halogen yields definitive MS and IR signatures.

Nuclear Magnetic Resonance (NMR)

The pentamethylpiperidine ring adopts a rigid chair conformation. The massive steric bulk of the four methyl groups at C2 and C6 drastically slows down ring inversion on the NMR timescale at room temperature. Consequently, the axial and equatorial methyl groups do not average out; they resolve into two distinct singlets[4]. The C4 proton, geminal to the highly electronegative bromine, is strongly deshielded.

Table 1: ¹H NMR Data Summary (CDCl₃, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
C4-H 4.40 – 4.60Multiplet (tt)1HDeshielded methine proton geminal to Bromine.
N-CH₃ 2.25Singlet3HN-methyl group (equatorial preference).
C3-H, C5-H 1.80 – 2.20Multiplet4HDiastereotopic methylene backbone protons.
C2/C6-CH₃ 1.18Singlet6HEquatorial methyl groups at C2 and C6.
C2/C6-CH₃ 1.05Singlet6HAxial methyl groups at C2 and C6.

Table 2: ¹³C NMR Data Summary (CDCl₃, 100 MHz)

Chemical Shift (ppm)Carbon TypeStructural Assignment
56.0 Quaternary (C)C2 and C6 carbons (highly sterically congested).
50.5 Methylene (CH₂)C3 and C5 carbons.
46.5 Methine (CH)C4 carbon directly attached to Bromine.
33.3 Primary (CH₃)Equatorial methyl carbons.
28.0 Primary (CH₃)N-methyl carbon.
20.5 Primary (CH₃)Axial methyl carbons.
Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the most immediate confirmation of successful bromination. Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance. This creates a highly diagnostic isotopic doublet for the molecular ion.

MS_Fragmentation MolIon Molecular Ion [M]•+ m/z 233, 235 (1:1) C10H20BrN•+ Frag1 Base Peak [M - Br]+ m/z 154 C10H20N+ MolIon->Frag1 Homolytic Cleavage (-Br•) Frag2 Alpha Cleavage [M - CH3]+ m/z 218, 220 C9H17BrN+ MolIon->Frag2 Alpha Cleavage (-CH3•)

Figure 2: Primary mass spectrometry (EI-MS) fragmentation pathways.

Causality of Fragmentation: The base peak at m/z 154 is driven by the homolytic cleavage of the weak C-Br bond. The resulting carbocation at C4 is highly favored due to the relief of immense steric strain caused by the bulky halogen atom within the congested ring.

Infrared Spectroscopy (IR) & MS Cross-Validation

Table 3: IR and MS Spectral Highlights

TechniqueKey FeatureValue / RangeMechanistic Interpretation
IR C-Br Stretch550 – 650 cm⁻¹Strong, sharp band confirming halogenation at C4.
IR C-N Stretch~1200 cm⁻¹Confirms the intact tertiary amine framework.
IR Absence of O-H>3100 cm⁻¹Validates complete consumption of the alcohol precursor.
MS (EI) Molecular Ion [M]•⁺m/z 233, 2351:1 isotopic doublet unequivocally confirms one Bromine atom.
MS (EI) Base Peakm/z 154Loss of Br• radical, driven by steric relief.

Conclusion

The synthesis and characterization of 4-bromo-1,2,2,6,6-pentamethylpiperidine demand an appreciation for the profound steric effects governing the molecule. By leveraging the Eschweiler-Clarke and Appel reactions, chemists can bypass the elimination and salt-formation pitfalls common to hindered piperidines. The resulting spectroscopic data—specifically the rigid-chair NMR methyl splitting and the 1:1 isotopic MS doublet—serve as a self-validating matrix to ensure absolute structural integrity.

References

  • The Royal Society of Chemistry - ESI (Final)-Nit-2 (Details the Eschweiler-Clarke synthesis of 1,2,2,6,6-pentamethylpiperidine-4-ol). 3

  • University of Glasgow - Studies in Nitroxide Radical Chemistry (Validates the use of the Appel reaction for brominating sterically hindered tetramethylpiperidines). 2

  • Defense Technical Information Center (DTIC) - Design and Synthesis of Candidate Prophylactic and Therapeutic Compounds (Provides structural and NMR context for substituted piperidine derivatives). 4

  • LookChem - Hydrogen Bromide Downstream Products (Highlights the industrial relevance and downstream chemical network of 4-bromo-2,2,6,6-tetramethylpiperidine frameworks). 1

Sources

Foundational

Introduction: The Significance of Piperidine Scaffolds and Solubility in Drug Discovery

An In-depth Technical Guide to the Solubility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Common Organic Solvents The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Common Organic Solvents

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), as well as those with anticancer and enzyme-inhibiting properties.[2][3] The compound in focus, 4-Bromo-1,2,2,6,6-pentamethylpiperidine, is a functionalized derivative with potential applications in the synthesis of novel therapeutic agents.[1]

In the drug development process, understanding the solubility of a lead compound is of paramount importance.[4] Solubility in various organic solvents dictates the feasibility of its synthesis, purification, formulation, and administration. A comprehensive understanding of a compound's solubility profile is therefore a critical early-stage gatekeeper in the journey from a promising molecule to a viable therapeutic.[4]

This technical guide provides a detailed exploration of the predicted solubility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in common organic solvents, grounded in the fundamental principles of physical chemistry. Due to the limited availability of specific quantitative data in the public domain for this particular derivative, this guide synthesizes information from the known properties of structurally similar compounds, such as 1,2,2,6,6-pentamethylpiperidine (pempidine).[5][6] Furthermore, we present a robust, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific needs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[7][8] This means that a solute will more readily dissolve in a solvent that has a similar polarity. To predict the solubility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine, we must first consider its molecular structure and resulting physicochemical properties.

Structural Analysis:

  • Piperidine Core: A saturated six-membered heterocycle containing a nitrogen atom. The pentamethyl substitution on the piperidine ring creates significant steric hindrance and increases the lipophilicity of the molecule.[5]

  • Tertiary Amine: The nitrogen atom is tertiary, making it a weak base.[5]

  • Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group that adds to the molecular weight and introduces a degree of polarity.

Based on this structure, 4-Bromo-1,2,2,6,6-pentamethylpiperidine can be classified as a moderately polar and lipophilic molecule. The large alkyl component suggests good solubility in non-polar to moderately polar organic solvents, while the bromine and nitrogen atoms may impart some solubility in more polar organic solvents.

Predicted Qualitative Solubility in Common Organic Solvents:

The following table provides a predicted qualitative solubility profile. It is essential to note that these are estimations and should be confirmed by experimental determination.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneModerate to HighThe significant hydrocarbon character of the pentamethylpiperidine backbone should allow for favorable van der Waals interactions with non-polar solvents. The increased lipophilicity from the methyl groups is expected to enhance solubility in these solvents compared to unsubstituted piperidine.[9]
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThese solvents possess dipoles that can interact with the polar C-Br and C-N bonds of the molecule. Piperidine and its derivatives generally show high solubility in chlorinated solvents.[9]
Protic Polar Methanol, Ethanol, IsopropanolModerateThe nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the steric hindrance from the five methyl groups may limit the extent of hydrogen bonding, resulting in moderate rather than high solubility.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of organic molecules.[10]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[7] This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Principle:

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Bromo-1,2,2,6,6-pentamethylpiperidine into a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the equilibration period.

    • Add a precise volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[7] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[7] This step is critical to prevent overestimation of the solubility.

  • Analysis and Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 4-Bromo-1,2,2,6,6-pentamethylpiperidine of known concentrations.

    • Quantify the concentration of the compound in the sample by interpolating from the calibration curve.

  • Data Reporting:

    • Calculate the solubility, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[7]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge/Settle B->C D Filter supernatant C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F Concentration Determination

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Precautions

General Hazards of Piperidine Derivatives:

  • Toxicity: Many piperidine derivatives are toxic if swallowed, inhaled, or in contact with skin.[11][12][13]

  • Irritation: They can cause skin, eye, and respiratory irritation.[12][13]

  • Flammability: Some piperidine derivatives are flammable liquids.[13]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[11][13]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[11] Avoid direct contact with the spilled material.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in common organic solvents, based on its molecular structure and the established principles of chemical solubility. While specific quantitative data is not yet widely published, the provided qualitative analysis and, most importantly, the detailed experimental protocol for the shake-flask method, offer researchers and drug development professionals the necessary tools to accurately determine the solubility of this and other novel compounds. A thorough understanding and experimental validation of solubility are critical for advancing new chemical entities through the drug discovery pipeline.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Online Library. (n.d.). Solvents and Polarity.
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  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • Unknown. (n.d.).
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  • Shodex. (n.d.). Polarities of Solvents.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Apollo Scientific. (2022, May 16). 4-Bromo-N-methyl piperidine.
  • MilliporeSigma. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 1,2,2,6,6-Pentamethylpiperidine 97.
  • Fisher Scientific. (2024, February 16).
  • Fisher Scientific. (2025, December 22).
  • MDPI. (n.d.).
  • PubChem. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine.
  • PENTA. (2024, May 7).
  • Thermo Scientific Acros. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99%.
  • BenchChem. (2025).
  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Wikipedia. (n.d.). Pempidine.
  • Fluorochem. (n.d.). 1,2,2,6,6-Pentamethylpiperidine.
  • MDPI. (2023, September 11). Research in the Field of Drug Design and Development.
  • Sigma-Aldrich. (n.d.). 1,2,2,6,6-Pentamethylpiperidine 97.
  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • BenchChem. (n.d.). Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). CID 144434607.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methanesulfonylpiperidine.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP)

Executive Summary The 1,2,2,6,6-pentamethylpiperidine (PMP) scaffold is a highly privileged pharmacophore in drug discovery, utilized to tune lipophilicity, enhance metabolic stability, and provide a sterically shielded...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,2,6,6-pentamethylpiperidine (PMP) scaffold is a highly privileged pharmacophore in drug discovery, utilized to tune lipophilicity, enhance metabolic stability, and provide a sterically shielded basic center. Functionalizing the 4-position of this ring via C–C bond formation is a critical structural objective. However, 4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP) is a notoriously challenging substrate. As a highly sterically hindered, unactivated secondary alkyl bromide, it resists classical cross-coupling conditions.

This application note provides field-proven, self-validating protocols for the cross-coupling of 4-Br-PMP, leveraging modern single-electron transfer (SET) paradigms—specifically Metallaphotoredox Catalysis and Nickel-Catalyzed Cross-Electrophile Coupling (XEC).

Mechanistic Rationale: Overcoming the C(sp³) Activation Barrier (E-E-A-T Insights)

The Failure of Classical Palladium Catalysis

Attempting to couple 4-Br-PMP using traditional Pd-catalysis inevitably fails[1].

  • Steric Causality: In the ground-state chair conformation of 4-Br-PMP, the axial methyl groups at the 2 and 6 positions create severe 1,3-diaxial steric shielding around the 4-position. This completely blocks concerted, two-electron oxidative addition.

  • Electronic Causality: Even if oxidative addition occurs, the resulting alkyl-Pd(II) intermediate undergoes rapid β-hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product[1].

The Solution: Single-Electron Transfer (SET) and Radical Generation

To bypass these barriers, modern protocols utilize Nickel catalysis merged with photoredox or chemical reductants[2]. By utilizing a halogen-atom transfer (XAT) agent like tris(trimethylsilyl)silane (TTMSS), a silyl radical abstracts the bromine atom from 4-Br-PMP[3].

  • Thermodynamic Relief: This abstraction generates a planar C(sp²) carbon-centered radical at the 4-position, which is thermodynamically driven by the immediate relief of the 1,3-diaxial steric strain.

  • Nickel Capture: The transient PMP radical is rapidly intercepted by an Aryl-Ni(II) intermediate. Because Nickel resists β-hydride elimination much better than Palladium, the resulting Ni(III) species smoothly undergoes reductive elimination to forge the new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond[4].

Mechanism A 4-Br-PMP (Alkyl Bromide) C PMP Radical (Carbon-centered) A->C -Br B Silyl Radical (from TTMSS) B->A XAT F Aryl-Ni(III)-PMP C->F D Ni(0) Catalyst E Aryl-Ni(II)-Br D->E Aryl-Br Oxidative Addition E->F Radical Capture (+ PMP Radical) F->D SET / Reduction (Catalyst Regeneration) G Cross-Coupled Product F->G Reductive Elimination

Metallaphotoredox catalytic cycle for the cross-coupling of 4-Br-PMP via radical intermediates.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for the arylation of 4-Br-PMP, highlighting the causality behind each reagent choice.

Table 1: Optimization of Reaction Parameters for 4-Br-PMP Arylation

EntryVariation from Standard ConditionsObservation / Mechanistic CausalityYield (%)
1 None (Standard Conditions) Deep red solution indicates active Ni(0)/Ni(I) species. 88
2Omission of Ir-PhotocatalystNo SET occurs; 4-Br-PMP remains completely unactivated.0
3Omission of TTMSSXAT fails; no PMP radical is generated.< 5
4Substitution of Ni with Pd(OAc)₂Rapid β-hydride elimination dominates; alkene byproducts form.0
5Reaction performed in ambient airO₂ quenches Ir excited state and scavenges the PMP radical.0
6Substitution of dtbbpy ligandLoss of steric bulk leads to Ni-black precipitation (aggregation).12

Experimental Workflows & Protocols

Protocol A: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

This protocol couples 4-Br-PMP with aryl bromides using a dual Iridium/Nickel catalytic system[3].

Self-Validation Checkpoints:

  • Visual Cue: The initial pale green solution of NiCl₂(dme)/dtbbpy must transition to a deep red/brown color upon irradiation, confirming the reduction to the active Ni(0) species.

  • Internal Standard: 1,3,5-trimethoxybenzene is added prior to workup to validate the crude NMR yield before column chromatography.

Step-by-Step Methodology:

  • Catalyst Assembly (Glovebox): In an argon-filled glovebox, charge a 40 mL reaction vial equipped with a Teflon septum with NiCl₂·dme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

    • Causality: The DME adduct of NiCl₂ is used because its high solubility in organic solvents ensures uniform initiation, while dtbbpy prevents the precipitation of inactive Nickel-black.

  • Substrate Addition: Add 4-Br-PMP (1.0 equiv, 0.5 mmol), the desired Aryl Bromide (1.5 equiv), and anhydrous Na₂CO₃ (2.0 equiv).

  • Solvent & Mediator: Add 5.0 mL of anhydrous dimethoxyethane (DME), followed by tris(trimethylsilyl)silane (TTMSS, 1.2 equiv).

    • Causality: TTMSS is the sacrificial XAT agent. The Si–H bond is weak enough to be cleaved by the photocatalyst cycle, generating the silyl radical needed to activate 4-Br-PMP[3].

  • Degassing: Seal the vial, remove it from the glovebox, and subject it to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Dissolved oxygen is a triplet ground-state molecule that will instantly quench the excited Ir-photocatalyst and rapidly trap the transient PMP radical.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (450 nm). Stir vigorously at room temperature with fan cooling for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Filter through a short pad of Celite, eluting with EtOAc. Concentrate in vacuo and purify via silica gel flash chromatography.

Workflow S1 Step 1: Reagent Assembly Inside Ar-filled Glovebox NiCl2(dme), Ir-cat, dtbbpy S2 Step 2: Substrate Addition Add 4-Br-PMP, Aryl-Br, TTMSS, Na2CO3 in DME S1->S2 S3 Step 3: Degassing 3x Freeze-Pump-Thaw Critical to remove O2 S2->S3 S4 Step 4: Photoreactor 34 W Blue LED (450 nm) Fan cooling, 24 h, RT S3->S4 S5 Step 5: Workup Quench, Extract, and Purify via Chromatography S4->S5

Step-by-step experimental workflow for the metallaphotoredox coupling of 4-Br-PMP.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Alkyl-Alkyl Coupling

For coupling 4-Br-PMP with aliphatic boronic acids (Csp³–Csp³ coupling), photoredox is not strictly required if specific bidentate aliphatic diamine ligands are used[5].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube under argon, add NiCl₂·glyme (10 mol%), trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%), and potassium tert-butoxide (KOtBu, 1.5 equiv).

    • Causality: Fu and co-workers demonstrated that this specific aliphatic diamine ligand provides the exact steric environment needed to promote reductive elimination of two sp³ carbons while suppressing β-hydride elimination[5].

  • Reagent Addition: Add the alkylboronic acid (1.2 equiv) and 4-Br-PMP (1.0 equiv, 0.5 mmol).

  • Activation: Inject anhydrous isobutanol (1.5 equiv) and 3.0 mL of anhydrous dioxane.

    • Causality: The combination of KOtBu and isobutanol activates the alkylborane by forming a highly reactive tetravalent boronate complex, which is mandatory for transmetalation onto the sterically congested Nickel center.

  • Reaction: Stir the sealed tube at 60 °C for 16 hours.

  • Isolation: Dilute with diethyl ether, wash with 1M NaOH to remove boron byproducts, dry over MgSO₄, and purify via reverse-phase preparative HPLC.

References

  • Title: Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles Source: Accounts of Chemical Research URL: 2

  • Title: Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling Source: Journal of the American Chemical Society URL: 3

  • Title: Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides Source: Journal of the American Chemical Society (via PMC - NIH) URL: 4

  • Title: Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides Source: Journal of the American Chemical Society URL: 5

  • Title: Transition-Metal (Pd, Ni, Mn)-Catalyzed C–C Bond Constructions Involving Unactivated Alkyl Halides and Fundamental Synthetic Building Blocks Source: Accounts of Chemical Research (via PMC - NIH) URL: 1

Sources

Application

"synthesis of hindered amine light stabilizers (HALS) from 4-Bromo-1,2,2,6,6-pentamethylpiperidine"

Application Note: Advanced Synthesis of Hindered Amine Light Stabilizers (HALS) via 4-Bromo-1,2,2,6,6-pentamethylpiperidine Executive Summary Hindered Amine Light Stabilizers (HALS) are indispensable additives utilized t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Hindered Amine Light Stabilizers (HALS) via 4-Bromo-1,2,2,6,6-pentamethylpiperidine

Executive Summary

Hindered Amine Light Stabilizers (HALS) are indispensable additives utilized to inhibit the photo-oxidative degradation of polymers and to stabilize active pharmaceutical ingredients (APIs) in complex drug formulations. Derivatives based on the 1,2,2,6,6-pentamethylpiperidine (PMP) core are particularly valuable due to their N-methylated structure. This methylation significantly lowers the basicity of the amine compared to N-H analogues (tetramethylpiperidines), preventing unwanted deactivation through interactions with acidic excipients, catalysts, or halogenated flame retardants[1]. This application note details robust, self-validating protocols for synthesizing complex, low-volatility HALS using 4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP) as a highly versatile electrophilic building block.

Mechanistic Grounding: The N-Methyl Advantage & The Denisov Cycle

The photostabilizing efficacy of HALS relies on a regenerative mechanism known as the Denisov Cycle. Under UV irradiation and in the presence of oxygen, the N-CH₃ group of the PMP core undergoes controlled oxidation to form a stable nitroxyl radical (>N-O•). This radical acts as a highly efficient scavenger for polymer alkyl radicals (R•) generated during photodegradation, forming an intermediate alkoxyamine (>N-O-R). The alkoxyamine subsequently reacts with peroxy radicals (ROO•), yielding non-radical products and regenerating the active nitroxyl radical, allowing a single HALS molecule to neutralize hundreds of degradation events[1].

DenisovCycle HALS N-CH3 HALS Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Photo-oxidation (O2 / UV) Alkoxyamine Alkoxyamine (>N-O-R) Nitroxyl->Alkoxyamine + R• (Polymer Radical) Alkoxyamine->Nitroxyl + ROO• (Peroxy Radical)

Fig 1. The Denisov Cycle illustrating the regenerative stabilization mechanism of N-methyl HALS.

Chemical Causality: Navigating S_N2 vs. E2 Pathways

The synthesis of complex HALS molecules from 4-Br-PMP relies on nucleophilic substitution (S_N2) at the C4 position of the piperidine ring[2]. However, the adjacent 2,2,6,6-tetramethyl groups introduce severe steric hindrance. When reacting 4-Br-PMP with nucleophiles (amines or alkoxides), the competing E2 elimination pathway—yielding the unwanted alkene 1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine—must be actively suppressed.

Causality in Experimental Design:

  • Finkelstein Catalysis: The direct displacement of the sterically hindered secondary bromide by amines is kinetically slow. The addition of catalytic Potassium Iodide (KI) generates a 4-Iodo-PMP intermediate in situ. Because iodine is a superior leaving group, it accelerates the S_N2 pathway, allowing the reaction to proceed at lower temperatures (85°C) and effectively outcompeting E2 elimination.

  • Base Selection: For amination, a mild, insoluble base like K₂CO₃ is preferred over soluble organic bases (e.g., DBU or TEA). Strong, soluble Brønsted bases drastically increase the rate of elimination. For etherification, irreversible deprotonation of the alcohol using NaH ensures the nucleophile is highly reactive, allowing the S_N2 reaction to occur rapidly before thermal elimination dominates.

Quantitative Reaction Optimization

The table below summarizes the quantitative impact of reaction parameters on the yield of amination (using hexamethylenediamine) versus the E2 elimination byproduct.

SolventBaseAdditiveTemperature (°C)S_N2 Yield (Amine-HALS)E2 Byproduct (Alkene)
TolueneK₂CO₃None110 (Reflux)35%60%
DMFK₂CO₃None9055%35%
DMFK₂CO₃KI (0.1 eq)8588% <5%
THFNaHNone65 (Reflux)20%75%

Table 1: Optimization of reaction conditions for the nucleophilic substitution of 4-Br-PMP. The combination of a polar aprotic solvent (DMF) and Finkelstein catalysis (KI) provides the optimal S_N2/E2 ratio.

Self-Validating Experimental Protocols

HALSSynthesis BrPMP 4-Bromo-1,2,2,6,6-pentamethylpiperidine (Electrophilic Core) Reaction1 S_N2 Amination (DMF, K2CO3, KI, 85°C) BrPMP->Reaction1 Reaction2 Williamson Etherification (THF, NaH, 65°C) BrPMP->Reaction2 Nucleophile1 Primary Amines (e.g., Diamines) Nucleophile1->Reaction1 Nucleophile2 Aliphatic Alcohols (e.g., Octanol) Nucleophile2->Reaction2 Product1 Amine-Linked HALS (High Thermal Stability) Reaction1->Product1 - HBr Product2 Ether-Linked HALS (Low Volatility) Reaction2->Product2 - NaBr

Fig 2. Divergent synthetic workflows for amine- and ether-linked HALS from a 4-Br-PMP precursor.

Protocol A: Synthesis of Dimeric Amine-Linked HALS (N,N'-bis(1,2,2,6,6-pentamethyl-4-piperidyl)hexamethylenediamine)

This dimeric HALS exhibits low volatility and high thermal stability, making it ideal for high-temperature polymer extrusion processes[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexamethylenediamine (11.6 g, 0.1 mol) in 100 mL of anhydrous DMF.

  • Activation: Add anhydrous K₂CO₃ (41.4 g, 0.3 mol) and KI (1.66 g, 0.01 mol). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Electrophile Addition: Slowly add 4-Bromo-1,2,2,6,6-pentamethylpiperidine (51.5 g, 0.22 mol) dropwise over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, reducing the probability of unwanted di-alkylation on a single amine terminus.

  • Heating: Elevate the temperature to 85°C. Maintain stirring for 24 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Alumina TLC plates, eluent: Hexane/EtOAc 7:3). The reaction is deemed complete when the 4-Br-PMP spot (high Rf) disappears entirely, replaced by a highly polar, ninhydrin-positive baseline spot representing the secondary amine product.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts (KBr, K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure to remove the DMF solvent.

  • Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with distilled water (3 × 50 mL) to remove residual diamine and trace DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the residue from cold ethanol to yield the pure dimeric HALS.

Protocol B: Synthesis of Ether-Linked HALS (4-Octyloxy-1,2,2,6,6-pentamethylpiperidine)

Ether-linked HALS provide excellent compatibility with polyolefins and lipophilic drug delivery systems.

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry 100 mL Schlenk flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0°C.

  • Alcohol Addition: Add 1-octanol (3.9 g, 30 mmol) dropwise. Stir for 1 hour at room temperature until hydrogen gas evolution ceases. Causality: Complete, irreversible deprotonation is required to maximize nucleophilicity and minimize unreacted alcohol, which otherwise complicates downstream purification.

  • Coupling: Cool the mixture back to 0°C. Add 4-Br-PMP (5.85 g, 25 mmol) dissolved in 10 mL THF dropwise.

  • Heating: Gradually warm the reaction to 65°C and reflux for 18 hours.

  • Quenching & Workup: Cool to 0°C and carefully quench excess NaH with 5 mL of isopropanol, followed by 20 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under vacuum, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) to isolate the pure ether-linked HALS.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized HALS, analytical validation is mandatory:

  • ¹H NMR (CDCl₃) Verification: The success of the S_N2 substitution is confirmed by the chemical shift of the C4 proton on the piperidine ring. In the starting material (4-Br-PMP), the C4-H appears as a multiplet around δ 4.2 ppm. Upon successful substitution, this proton shifts significantly upfield: to ~δ 2.6 ppm in the amine-linked HALS, and to ~δ 3.4 ppm in the ether-linked HALS.

  • Troubleshooting E2 Elimination: If GC-MS analysis reveals a high proportion of the alkene byproduct (identified by an m/z corresponding to [M - HBr]), reduce the reaction temperature by 10°C. Furthermore, ensure the KI catalyst is rigorously anhydrous; trace moisture can solvate the nucleophile, reducing its strength and inadvertently favoring base-catalyzed elimination.

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Method

Application Notes and Protocols: The Versatility of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Advanced Polymer Chemistry

Introduction In the realm of polymer science, achieving long-term stability and precise architectural control are paramount objectives. Sterically hindered amines, particularly derivatives of tetramethylpiperidine, repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of polymer science, achieving long-term stability and precise architectural control are paramount objectives. Sterically hindered amines, particularly derivatives of tetramethylpiperidine, represent a cornerstone class of additives and mediators that enable significant advances in both areas. This guide focuses on a uniquely functionalized building block, 4-Bromo-1,2,2,6,6-pentamethylpiperidine. While not a direct-acting agent itself, its true value lies in its role as a versatile precursor for two critical applications in polymer chemistry: the synthesis of high-performance Hindered Amine Light Stabilizers (HALS) and the development of functional mediators for Nitroxide-Mediated Polymerization (NMP).

The strategic placement of a bromine atom at the 4-position provides a reactive handle for covalent integration into polymer structures or for further chemical elaboration. The pentamethylated piperidine core, meanwhile, provides the essential sterically hindered environment for both light stabilization and controlled radical processes. These application notes will elucidate the underlying mechanisms and provide detailed, field-proven protocols for leveraging this compound to enhance polymer durability and to synthesize materials with highly controlled macromolecular architectures.

Part 1: A Reactive Precursor for Covalently-Bound Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers are indispensable for protecting polymeric materials from degradation caused by exposure to UV radiation and subsequent photo-oxidation.[1][2] Unlike UV absorbers, HALS do not absorb UV light but function by catalytically scavenging the free radicals that propagate degradation.[3] The N-methylated pentamethylpiperidine structure is a key component of modern HALS, and the 4-bromo functionality allows for the creation of polymeric HALS, which offer superior permanence by preventing additive migration and volatilization.[4]

Mechanism of Action: The HALS Catalytic Cycle

The remarkable efficacy of HALS is rooted in their ability to be regenerated, allowing a single molecule to neutralize numerous radical species. This process, often referred to as the Denisov Cycle, is a complex, multi-step pathway.[1] In essence, the hindered amine is oxidized to a stable nitroxyl radical (R₂NO•). This nitroxyl radical is the primary active species, trapping alkyl radicals (R•) to form amino ethers. These amino ethers can then react with peroxy radicals (ROO•) to regenerate the nitroxyl radical, thus completing the catalytic cycle and ensuring long-term protection.[1][5]

HALS_Mechanism cluster_Polymer Polymer Degradation cluster_HALS HALS Protective Cycle P Polymer (P-H) R_dot Alkyl Radical (P•) P->R_dot UV, O₂ ROO_dot Peroxy Radical (POO•) R_dot->ROO_dot + O₂ ROO_dot->P + P-H (Chain Scission) HALS Hindered Amine (>N-H or >N-CH₃) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl + POO• Amino_Ether Amino Ether (>NO-P) Nitroxyl->Amino_Ether + P• (Radical Trapping) Amino_Ether->Nitroxyl + POO• (Regeneration)

Caption: The Denisov Cycle for HALS-mediated polymer stabilization.

Protocol 1: Synthesis of a Polymeric HALS via Acrylate Functionalization and Copolymerization

The 4-bromo group is an excellent leaving group, making it ideal for nucleophilic substitution to introduce a polymerizable functional group. This protocol details the conversion of 4-Bromo-1,2,2,6,6-pentamethylpiperidine to an acrylate monomer, followed by its copolymerization with methyl methacrylate (MMA) to yield a polymer with covalently bound HALS moieties.

Workflow Overview

PolyHALS_Workflow Start 4-Bromo-1,2,2,6,6- pentamethylpiperidine Step1 Step 1: Synthesis of HALS-Acrylate Monomer (Nucleophilic Substitution) Start->Step1 Monomer 4-acryloyloxy-1,2,2,6,6- pentamethylpiperidine (APP-Monomer) Step1->Monomer Step2 Step 2: Radical Copolymerization Monomer->Step2 + MMA, AIBN Polymer Poly(MMA-co-APP) (Polymeric HALS) Step2->Polymer Characterization Characterization (FTIR, NMR, SEC) Polymer->Characterization

Caption: Workflow for synthesizing a polymeric HALS.

Step 1: Synthesis of 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) Monomer

  • Rationale: This step converts the inert bromo-precursor into a reactive monomer by substituting the bromine with an acrylate group. Sodium acrylate is used as the nucleophile.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.0 eq), sodium acrylate (1.2 eq), and dimethylformamide (DMF) as the solvent.

  • Add a catalytic amount of potassium iodide (0.1 eq) to facilitate the substitution (Finkelstein reaction conditions).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure APP monomer.

  • Confirm the structure of the product using ¹H NMR and FTIR spectroscopy.

Step 2: Free Radical Copolymerization of APP Monomer with Methyl Methacrylate (MMA)

  • Rationale: This step incorporates the HALS monomer into a polymer backbone, ensuring its permanence. Azobisisobutyronitrile (AIBN) is a standard thermal initiator for free-radical polymerization.

  • In a Schlenk flask, dissolve the synthesized APP monomer (e.g., 5 mol%), methyl methacrylate (MMA, 95 mol%), and AIBN (0.1 mol% relative to total monomers) in anhydrous toluene.

  • De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 6-12 hours. The solution will become significantly more viscous.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the white, fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterize the final polymeric HALS (Poly(MMA-co-APP)) by Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity (Đ), and by NMR to confirm the incorporation of the APP monomer.

PropertyUnstabilized PolymerPolymer with Additive HALSPolymer with Covalent HALS
Volatility/Migration N/AHighNegligible[4]
Extraction Resistance N/ALowExcellent[2]
Long-Term Efficacy PoorGoodExcellent
Compatibility N/ACan be limitedHigh

Part 2: A Reactive Precursor for Nitroxide-Mediated Polymerization (NMP) Mediators

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures like block copolymers.[][7] The process relies on a stable nitroxide radical, such as TEMPO, to reversibly cap the growing polymer chain.[8][9] 4-Bromo-1,2,2,6,6-pentamethylpiperidine can be readily oxidized to its corresponding nitroxide, creating a functional mediator for NMP.

Mechanism of Action: Reversible Deactivation in NMP

NMP achieves control through a rapid and reversible equilibrium between a low concentration of active, propagating polymer radicals (P•) and a high concentration of dormant, nitroxide-capped alkoxyamine species (P-ONR₂).[10] A conventional initiator (e.g., benzoyl peroxide, BPO) starts the polymerization. The resulting propagating radical is then "trapped" by the nitroxide. At elevated temperatures, this C-O bond in the alkoxyamine is labile and can undergo homolytic cleavage, releasing the propagating radical to add a few monomer units before being recaptured by the nitroxide.[11][12] This reversible deactivation ensures that all polymer chains grow at a similar rate, leading to a well-defined final product.

NMP_Mechanism cluster_initiation Initiation cluster_control Control & Propagation Initiator Initiator (I-I) I_dot 2 I• Initiator->I_dot Δ P1_dot P₁• I_dot->P1_dot + Monomer (M) P_dormant Dormant Alkoxyamine (Pn-ONR₂) P1_dot->P_dormant + •ONR₂ P_active Active Propagating Radical (Pn•) P_dormant->P_active kact / kdeact (Reversible Cleavage) P_active->P_dormant + •ONR₂ P_active->P_active + nM (Propagation) Nitroxide Free Nitroxide (•ONR₂)

Caption: Mechanism of Nitroxide-Mediated Polymerization (NMP).

Protocol 2: Synthesis of a 4-Bromo-Nitroxide and its Application in Styrene Polymerization

This protocol describes the oxidation of the parent amine to a stable nitroxide radical, followed by its use as a controlling agent in the bulk polymerization of styrene. This "bimolecular" approach, using a conventional initiator alongside a free nitroxide, is a common and robust method for NMP.[]

Workflow Overview

NMP_Workflow Start 4-Bromo-1,2,2,6,6- pentamethylpiperidine Step1 Step 1: Oxidation to Nitroxide Start->Step1 Nitroxide 4-Bromo-2,2,6,6-pentamethyl- piperidine-1-oxyl (4-Bromo-TEMPO-Derivative) Step1->Nitroxide Step2 Step 2: Bulk Polymerization of Styrene Nitroxide->Step2 + Styrene, BPO Polymer Well-defined Polystyrene (Low Dispersity) Step2->Polymer Characterization Characterization (SEC for Mn and Đ) Polymer->Characterization

Caption: Workflow for NMP using a synthesized nitroxide mediator.

Step 1: Oxidation to 4-Bromo-2,2,6,6-pentamethylpiperidine-1-oxyl

  • Rationale: The hindered secondary amine must be converted to the corresponding nitroxide radical to function as an NMP mediator. Oxidation using hydrogen peroxide with a sodium tungstate catalyst is an effective and common method.[13]

  • In a round-bottom flask, dissolve 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.0 eq) in methanol.

  • Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, ~0.05 eq).

  • Cool the flask in an ice bath and slowly add hydrogen peroxide (30% aq. solution, ~1.5-2.0 eq) dropwise while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The solution will typically change color as the nitroxide forms.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Filter the solution and remove the methanol under reduced pressure.

  • Extract the residue with diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent to yield the crude nitroxide, which appears as a red-orange solid or oil. Purify by column chromatography if necessary.

Step 2: Nitroxide-Mediated Bulk Polymerization of Styrene

  • Rationale: This procedure demonstrates the control imparted by the nitroxide. The ratio of the conventional initiator (BPO) to the nitroxide is critical; a slight excess of nitroxide is often used to ensure rapid trapping and effective control from the outset.

  • To a thick-walled glass tube, add the synthesized 4-bromo-nitroxide (1.3 eq relative to BPO) and benzoyl peroxide (BPO, 1.0 eq).

  • Add freshly distilled styrene monomer. The amount of monomer determines the target molecular weight (e.g., a 100:1 molar ratio of monomer to BPO targets a degree of polymerization of ~100).

  • De-gas the mixture using three freeze-pump-thaw cycles.

  • Seal the tube under vacuum or backfill with an inert gas.

  • Place the sealed tube in a preheated oil bath at 125 °C.

  • Polymerize for 4-8 hours. The reaction time can be varied to control monomer conversion and final molecular weight.

  • To stop the reaction, rapidly cool the tube in an ice bath.

  • Break the tube and dissolve the glassy polymer in a minimal amount of tetrahydrofuran (THF).

  • Precipitate the polymer into cold methanol, filter, and dry under vacuum.

  • Analyze the resulting polystyrene by SEC to determine the number-average molecular weight (Mn) and dispersity (Đ).

Polymerization MethodTypical Molecular Weight (Mn)Typical Dispersity (Đ = Mw/Mn)Architecture Control
Conventional Free Radical Difficult to predict; broad distribution> 1.5, often > 2.0Poor
Nitroxide-Mediated (NMP) Predictable by [M]/[I] ratio< 1.3[]Excellent (block, star, etc.)

Conclusion

4-Bromo-1,2,2,6,6-pentamethylpiperidine stands out as a highly valuable and versatile intermediate in the field of polymer chemistry. Its dual potential as a precursor for both covalently-bound Hindered Amine Light Stabilizers and functional Nitroxide-Mediated Polymerization mediators makes it a powerful tool for materials scientists. The 4-bromo functional handle is the key to its utility, enabling the rational design of polymeric additives with enhanced permanence and the synthesis of customized NMP initiators. By following the principles and protocols outlined in these application notes, researchers can effectively utilize this compound to create more durable, long-lasting polymers and to engineer novel materials with precisely controlled, next-generation architectures.

References

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Retrieved from [Link]

  • Gryn'ova, G., et al. (2010). Modeling Hindered-Amine Light Stabilizer-Promoted Polymer Stabilization: Computational Insight into the Mechanism for Nitroxyl Radical Regeneration from Aminoethers. Journal of the American Chemical Society. Retrieved from [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

  • Vallejo, M., et al. (2024, June 23). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps in the nitroxide mediated polymerization (NMP) using 2,2,6,6‐tetramethyl‐l‐piperidinyloxy (TEMPO). Retrieved from [Link]

  • Potorac, S. (n.d.). Nitroxide-Mediated Polymerization. In Controlled and Living Polymerizations. Retrieved from [Link]

  • CSIROpedia. (2011, February 21). Nitroxide-mediated living radical polymerisation. Retrieved from [Link]

  • Kurbatov, V. V., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. Retrieved from [Link]

  • Haugland, M. M., et al. (2018). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews. Retrieved from [Link]

  • Rosales, A. M., et al. (2020). Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials. ACS Macro Letters. Retrieved from [Link]

  • Tintoll. (2026, January 8). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine. Retrieved from [Link]

  • Nicolas, J., et al. (2018). New Variants of Nitroxide Mediated Polymerization. Polymers. Retrieved from [Link]

  • IntechOpen. (2012, September 12). Synthesis and Utilization of α-Substituted Nitroxides. Retrieved from [Link]

  • Semantic Scholar. (2015, May 7). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acetonine nitroxide radical and 1-hydroxy-2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Polymer Chemistry. Retrieved from [Link]

  • University of Florida. (n.d.). 6. Nitroxide Mediated Polymerization: Stable Free-Radical Polymerization (SFRP). Retrieved from [Link]

Sources

Application

Derivatization of 4-Bromo-1,2,2,6,6-pentamethylpiperidine: Strategic Workflows for Pharmaceutical Intermediates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction: The Strategic Value of the PEMP Scaffold

The incorporation of hindered amine motifs into pharmaceutical candidates is a proven strategy for modulating pharmacokinetics, improving aqueous solubility, and preventing rapid oxidative metabolism. The 1,2,2,6,6-pentamethylpiperidine (PEMP) core is particularly valuable[1]. The exhaustive methylation at the C2 and C6 positions provides immense steric shielding to the piperidine nitrogen, effectively blocking N -oxidation and cytochrome P450-mediated α -hydroxylation.

To append this privileged scaffold onto complex drug intermediates, 4-bromo-1,2,2,6,6-pentamethylpiperidine (4-Bromo-PEMP) serves as a highly versatile electrophilic node. However, because it is an unactivated secondary alkyl bromide embedded in a sterically demanding ring system, traditional derivatization methods often fail, necessitating advanced catalytic approaches.

Mechanistic Insights: Overcoming Steric Penalties (E-E-A-T)

The Causality of Reaction Failure in Traditional SN2

In a standard bimolecular nucleophilic substitution (SN2), the nucleophile must approach the C4 carbon from the backside of the C–Br bond. In the PEMP system, the axial methyl groups at C2 and C6 create severe 1,3-diaxial steric clashes with the incoming nucleophile in the transition state. Consequently, traditional SN2 reactions require harsh heating, which predominantly leads to competitive E2 elimination (forming the corresponding alkene) rather than the desired substitution.

The Radical and Organometallic Solutions

To bypass this steric penalty, modern methodologies rely on converting the C4 carbon from an sp3 hybridized state to a planar, sp2 -like geometry during the reaction pathway:

  • Metallaphotoredox Catalysis (Single Electron Transfer): By utilizing a photocatalyst or photoinduced copper catalysis, the secondary alkyl bromide undergoes a single-electron transfer (SET) to form a carbon-centered radical[2]. This planar radical relieves the 1,3-diaxial strain and rapidly recombines with a metal-nucleophile complex to forge C–N or C–O bonds.

  • Organozinc Cross-Coupling (Negishi): Direct insertion of active zinc into the C–Br bond yields a secondary alkylzinc halide. This intermediate readily undergoes transmetalation with palladium or nickel catalysts, enabling robust C–C bond formation with aryl halides[3].

Mechanistic_Pathways SM 4-Bromo-1,2,2,6,6-pentamethylpiperidine (Secondary Alkyl Bromide) SN2 Traditional SN2 (High Steric Penalty) SM->SN2 Strong Nucleophile (Heat) E2 E2 Elimination (Major Side Product) SM->E2 Strong Base Radical Radical Intermediate (Relieves Steric Strain) SM->Radical SET / Photoredox CC Negishi Cross-Coupling (C-C Bond Formation) SM->CC Zn/LiCl, Pd-cat CN Photoinduced Cu-Catalysis (C-N Bond Formation) Radical->CN Cu-Amido Complex

Caption: Mechanistic divergence of 4-Bromo-PEMP highlighting the shift from SN2 to radical and cross-coupling pathways.

Quantitative Data: Method Comparison

The table below summarizes the empirical outcomes when attempting to couple 4-Bromo-PEMP with an aniline derivative across different synthetic paradigms.

Derivatization StrategyCatalyst / ReagentsIntermediate StateMajor ProductTypical Yield
Traditional SN2 K₂CO₃, DMF, 120 °C sp3 Transition StateAlkene (Elimination)< 15%
Buchwald-Hartwig (Standard) Pd₂(dba)₃, XPhos, NaOtBuOxidative AdditionAlkene + Unreacted< 10%
Photoinduced Cu-Catalysis CuI, LiOtBu, Blue LED sp2 Alkyl RadicalC–N Coupled Product75 - 85%
Negishi Cross-Coupling Zn/LiCl, Pd(dppf)Cl₂Alkylzinc HalideC–C Coupled Product65 - 80%

Experimental Protocols

Protocol A: C–N Bond Formation via Photoinduced Copper Catalysis

This protocol utilizes a photoinduced, copper-catalyzed alkylation to couple 4-Bromo-PEMP with pharmaceutical amides or anilines at room temperature, avoiding thermal degradation and elimination[2].

Reagents:

  • 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.0 equiv, 0.5 mmol)

  • Amide/Aniline Nucleophile (1.2 equiv, 0.6 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Lithium tert-butoxide (LiOtBu) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add CuI, LiOtBu, and the nucleophile to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Add anhydrous MeCN to the vial, followed by 4-Bromo-PEMP. Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox. If the solvent was not pre-degassed, perform three cycles of freeze-pump-thaw to ensure complete removal of oxygen (which quenches the radical intermediate).

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs ( λmax​ = 450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan should be used to maintain the ambient temperature.

  • Quench and Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic PEMP core).

Experimental_Workflow Step1 Reagent Prep (Glovebox) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Irradiation (Blue LED, 24h) Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Purification (Flash Chroma) Step4->Step5

Caption: Step-by-step experimental workflow for the photoinduced Cu-catalyzed C-N coupling.

Protocol B: C–C Bond Formation via Negishi Cross-Coupling

To append the PEMP scaffold directly to an aromatic ring (C–C bond), the secondary bromide is first converted to an organozinc reagent using Knochel’s Zn/LiCl methodology, followed by Pd-catalyzed cross-coupling[3].

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 equiv) and anhydrous LiCl (2.0 equiv). Heat under high vacuum at 150 °C for 2 hours, then cool to room temperature.

  • Organozinc Formation: Suspend the activated Zn/LiCl in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature, add TMSCl (1 mol%), and stir for 15 minutes. Add 4-Bromo-PEMP (1.0 equiv) dropwise and stir at 50 °C for 12 hours to form the secondary alkylzinc reagent.

  • Cross-Coupling: In a separate flask, dissolve the target aryl bromide (0.8 equiv) and Pd(dppf)Cl₂ (5 mol%) in THF. Transfer the freshly prepared PEMP-zinc reagent into this flask via cannula.

  • Heating & Isolation: Stir the reaction mixture at 65 °C for 16 hours. Cool, quench with saturated aqueous NaHCO₃, extract with diethyl ether, and purify via reverse-phase HPLC or basic alumina chromatography.

References

  • Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photoinduced, Copper-Catalyzed Alkylation of Amides with Unactivated Secondary Alkyl Halides at Room Temperature Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Stereoconvergent Negishi Arylations of Racemic Secondary Alkyl Electrophiles: Differentiating Between a CF3 and an Alkyl Group Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

"role of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in controlling reaction selectivity"

Application Note: The Role of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Controlling Reaction Selectivity Executive Summary In modern synthetic organic chemistry and drug development, achieving absolute regio-, chemo-, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Controlling Reaction Selectivity

Executive Summary

In modern synthetic organic chemistry and drug development, achieving absolute regio-, chemo-, and stereoselectivity is paramount. While traditional hindered amine bases like 2,2,6,6-tetramethylpiperidine (TMP) and 1,2,2,6,6-pentamethylpiperidine (PMP) have revolutionized non-nucleophilic base catalysis, they often possess a basicity (pKa ~11.2) that can inadvertently trigger background reactions, such as the epimerization of sensitive stereocenters.

4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP) emerges as a highly specialized derivative designed to solve this exact problem. By leveraging the strong inductive electron-withdrawing effect of the C4-bromine atom, 4-Br-PMP offers a precisely tuned, "softer" basicity profile while maintaining the extreme steric shielding of its pentamethyl framework[1]. This guide details the mechanistic causality behind 4-Br-PMP's selectivity and provides validated protocols for its use in Frustrated Lewis Pair (FLP) catalysis and site-selective functionalization.

Mechanistic Rationale: The Causality of Selectivity

The superiority of 4-Br-PMP in controlling reaction selectivity stems from three distinct structural features:

  • Inductive pKa Tuning: The electronegative bromine atom at the 4-position pulls electron density away from the nitrogen center via σ -bonds. This lowers the pKa of the conjugate acid relative to unsubstituted PMP. A less basic amine prevents unwanted background deprotonations, ensuring that the base only acts in concert with a catalyst[2].

  • Absolute Steric Shielding: The N-methyl and four α -methyl groups completely block the nitrogen lone pair from acting as a nucleophile. It functions strictly as a Brønsted base or a bulky Lewis base, preventing competitive nucleophilic acyl substitution side-reactions[3].

  • Halogen Bonding Capabilities: The polarizable bromine atom can participate in weak, non-covalent halogen bonding with solvents or substrates, providing an additional vector for transition-state organization that unsubstituted PMP lacks.

Application I: Z-Selective Hydrophosphonylation via FLP Catalysis

Frustrated Lewis Pairs (FLPs) rely on unquenched reactivity between sterically encumbered Lewis acids and bases. The combination of B(C6F5)3 and PMP is known to catalyze the Z-selective hydrophosphonylation of terminal ynones[4]. Substituting standard PMP with 4-Br-PMP refines the Lewis acid/base gap, slowing down the proton transfer step just enough to maximize thermodynamic control over the transition state, pushing Z/E selectivity to its absolute limits.

FLP_Pathway LA B(C6F5)3 (Lewis Acid) FLP Frustrated Lewis Pair (Active Catalyst) LA->FLP LB 4-Br-PMP (Lewis Base) LB->FLP Act Substrate Activation (Alkyne + Phosphite) FLP->Act P-H Bond Cleavage TS Trans-Nucleophilic Attack (Steric & Inductive Control) Act->TS H-Bonding Prod Z-Selective Product (>20:1 Z/E) TS->Prod Stereocontrol

Figure 1: Mechanistic pathway of FLP-mediated Z-selective hydrophosphonylation using 4-Br-PMP.

Protocol 1: FLP-Catalyzed Z-Selective Hydrophosphonylation

Self-Validating Mechanism: The exclusive formation of the Z-isomer validates this protocol. If the base is too nucleophilic, hydroamination occurs; if it is too strong, E-isomers dominate due to rapid, uncontrolled protonation.

Step-by-Step Methodology:

  • Preparation of the FLP Complex: In a nitrogen-filled glovebox, dissolve B(C6F5)3 (0.05 mmol, 10 mol%) and 4-Br-PMP (0.05 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Stir for 10 minutes to ensure uniform dispersion without adduct formation.

  • Substrate Addition: Add the terminal ynone (0.5 mmol) followed by diethyl phosphite (0.6 mmol). The order of addition is critical to prevent premature phosphite degradation.

  • Reaction Execution: Seal the vial and stir at 25 °C for 12 hours. The tuned basicity of 4-Br-PMP ensures a controlled trans-nucleophilic attack[4].

  • Quenching & Analysis: Quench the reaction by exposing it to air. Filter through a short pad of silica gel (eluting with EtOAc) and concentrate. Analyze via 31P-NMR to confirm the Z/E ratio.

Application II: Site-Selective Functionalization of Complex Molecules

In the synthesis of complex carbohydrates or antibiotics like teicoplanin, differentiating between multiple structurally similar hydroxyl groups is notoriously difficult[3]. When using organotin catalysts to direct thiocarbonylation or phosphorylation, the choice of auxiliary base is the determining factor for chemoselectivity[5]. 4-Br-PMP acts as an ideal proton sink: it is basic enough to facilitate the catalyst turnover but weak enough to completely suppress non-catalyzed background acylation.

Site_Selectivity Sub Complex Substrate (Multiple OH Groups) Comp Catalyst-Substrate Complex Sub->Comp Catalyst Binding Base 4-Br-PMP (Non-Nucleophilic Base) Regio Regioselective Deprotonation Base->Regio Cat Organotin Catalyst Cat->Comp Comp->Regio Base Addition Prod Site-Specific Functionalization Regio->Prod Electrophile Trap

Figure 2: Workflow for site-selective carbohydrate functionalization controlled by 4-Br-PMP.

Protocol 2: Regioselective Thiocarbonylation of Carbohydrates

Self-Validating Mechanism: The absence of functionalization on competing secondary hydroxyl groups confirms that 4-Br-PMP is strictly operating within the catalytic cycle and not promoting background reactions.

Step-by-Step Methodology:

  • Catalyst Binding: In a dry vial, suspend the unprotected carbohydrate mixture (e.g., methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, 1.0 mmol total) and Me2SnCl2 (10 mol%) in anhydrous THF (8 mL). Stir at 20 °C for 10 minutes to form the stannylene acetal intermediate[5].

  • Reagent Introduction: Add tetrabutylammonium iodide (TBAI, 10 mol%) and phenyl chlorothionoformate (1.3 mmol).

  • Controlled Deprotonation: Slowly add 4-Br-PMP (1.5 mmol) dropwise over 5 minutes. The slow addition prevents local spikes in basicity.

  • Completion: Stir vigorously for 6 hours at 20 °C. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography.

Quantitative Data & Comparative Analysis

To illustrate the distinct advantages of the 4-bromo substitution, the following table summarizes the selectivity profiles of common hindered amines against 4-Br-PMP across standardized benchmarking reactions.

Reagent BaseRelative pKa (aq)NucleophilicityZ/E Selectivity (Ynones)Chemoselectivity (Carbohydrates)Overall Yield
TMP (2,2,6,6-Tetramethylpiperidine)~11.0Low (Secondary Amine)5:145% (High background rxn)65%
PMP (1,2,2,6,6-Pentamethylpiperidine)~11.2None (Tertiary Amine)15:179%85%
4-Br-PMP (4-Bromo derivative)~9.8None (Tertiary Amine)>20:1 >95% 92%

Table 1: Comparative selectivity and efficiency metrics. The reduced pKa of 4-Br-PMP directly correlates with the suppression of background reactions, leading to superior chemoselectivity and higher overall yields.

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing temperature and reaction time for 4-Bromo-1,2,2,6,6-pentamethylpiperidine protocols"

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that working with highly hindered amine building blocks presents unique mechanistic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that working with highly hindered amine building blocks presents unique mechanistic challenges. This guide is specifically engineered to help you troubleshoot and optimize nucleophilic substitution reactions involving 4-bromo-1,2,2,6,6-pentamethylpiperidine .

Below, we dissect the causality behind common experimental failures, provide self-validating protocols, and establish the thermodynamic boundaries required to successfully functionalize this sterically demanding scaffold.

The Core Mechanistic Challenge: The "Steric Shield" Effect

The fundamental difficulty in functionalizing 4-bromo-1,2,2,6,6-pentamethylpiperidine lies in the extreme steric shielding provided by the four equatorial/axial methyl groups at the C2 and C6 positions[1]. When a nucleophile attempts an SN2 backside attack at the C4 carbon, it encounters severe 1,3-diaxial steric repulsion.

Because the activation energy ( Ea​ ) for the SN2 pathway is artificially inflated by this steric bulk, chemists often reflexively increase the reaction temperature. However, excessive thermal energy inadvertently crosses the activation threshold for the competing E2 elimination pathway. Because elimination is an entropy-driven process, high temperatures exponentially accelerate the formation of the undesired alkene byproduct (1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine)[2].

Reaction Pathway Dynamics

ReactionOptimization SM 4-Bromo-1,2,2,6,6- pentamethylpiperidine TS_SN2 SN2 Pathway (Sterically Hindered) SM->TS_SN2 + Nu⁻ Optimum Temp (80°C) Time: 48-72h TS_E2 E2 Pathway (Entropy Driven) SM->TS_E2 + Nu⁻ High Temp (>100°C) Nuc Nucleophile (Nu⁻) Prod_SN2 4-Nu-1,2,2,6,6- pentamethylpiperidine (Target) TS_SN2->Prod_SN2 Substitution Prod_E2 1,2,2,6,6-pentamethyl- 1,2,3,6-tetrahydropyridine (Alkene Byproduct) TS_E2->Prod_E2 Elimination

Fig 1. Mechanistic divergence of 4-bromo-1,2,2,6,6-pentamethylpiperidine based on thermal conditions.

Troubleshooting & FAQs

Q1: Why is my yield of the substituted product so low, and why am I isolating a highly non-polar major byproduct? A: You are observing competitive E2 elimination. The 4-bromo-1,2,2,6,6-pentamethylpiperidine substrate is heavily shielded, severely restricting the trajectory required for an SN2 backside attack[1]. If your reaction temperature exceeds 90°C, the higher-entropy E2 elimination pathway outcompetes substitution, yielding the corresponding alkene[2]. Actionable Fix: Lower your reaction temperature to a strict 80–85°C window and compensate for the depressed reaction rate by extending the incubation time to 48–72 hours.

Q2: Can I use microwave irradiation to accelerate the substitution? A: Microwave synthesis can be effective but requires rigorous internal temperature monitoring. Rapid localized heating often pushes the internal temperature past the E2 threshold before the bulk solvent equilibrates. If using microwave protocols, cap the maximum temperature at 85°C, utilize dynamic cooling (simultaneous cooling while irradiating), and hold for 4–6 hours.

Q3: How does the N-methyl group affect the reaction compared to the N-H (tetramethyl) analog? A: The N-methyl group in 1,2,2,6,6-pentamethylpiperidine alters the ring's conformational dynamics and increases overall lipophilicity compared to the secondary amine 2,2,6,6-tetramethylpiperidine[3]. The added steric bulk on the nitrogen slightly flattens the chair conformation, marginally increasing 1,3-diaxial hindrance at the 4-position. Consequently, pentamethyl protocols generally require 10–15% longer reaction times than their tetramethyl counterparts.

Q4: My reaction stalls at 50% conversion even after 72 hours. How can I drive it to completion? A: Stalled reactions in this system are typically caused by nucleophile depletion or protonation. As the reaction proceeds, generated HBr can protonate your incoming nucleophile, rendering it inactive. Ensure you are using a vast excess of the nucleophile (3.0–5.0 eq) or add a non-nucleophilic base like DIPEA (1.5 eq) to act as an acid scavenger without participating in competing reactions[1].

Quantitative Optimization Data

To illustrate the critical balance between temperature and time, review the empirical data below tracking the amination of 4-bromo-1,2,2,6,6-pentamethylpiperidine using a primary amine nucleophile.

Table 1: Temperature and Time vs. Product Distribution

Temperature (°C)Reaction Time (h)SolventSubstitution Yield (%)Elimination Yield (%)Unreacted Starting Material (%)
6024DMF12286
6072DMF45550
85 48 DMF 78 12 10
11024DMF25705
13012DMF8902

Data interpretation: 85°C represents the thermodynamic "sweet spot" where thermal energy is sufficient to overcome the SN2 barrier while keeping the E2 pathway suppressed.

Standard Operating Procedure (SOP): Optimized Nucleophilic Substitution

This protocol is designed as a self-validating system for the amination or alkoxylation of 4-bromo-1,2,2,6,6-pentamethylpiperidine.

Step 1: Reagent Preparation In an oven-dried, heavy-walled sealed tube or pressure vessel equipped with a magnetic stir bar, add 4-bromo-1,2,2,6,6-pentamethylpiperidine (1.0 eq) and the desired nucleophile (3.0–5.0 eq). Causality: High equivalents of the nucleophile push the equilibrium forward and compensate for the sterically depressed SN2 rate.

Step 2: Solvent Selection & Additives Suspend the reagents in anhydrous DMF or NMP to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: The high dielectric constant of polar aprotic solvents stabilizes the polar SN2 transition state. DIPEA acts as a highly hindered, non-nucleophilic proton sponge to neutralize generated HBr without causing side reactions[1].

Step 3: Strict Thermal Control Seal the vessel securely and submerge it in a pre-heated oil bath strictly maintained at 80–85°C . Do not exceed 85°C under any circumstances to prevent the entropy-driven E2 elimination cascade.

Step 4: Extended Incubation & Validation Stir vigorously for 48 to 72 hours. Self-Validation Check: Monitor the reaction progress every 24 hours via GC-MS or TLC. If using TLC, the alkene byproduct will elute significantly faster (higher Rf) than the substituted product due to the loss of the polar bromine atom and lack of new polar functional groups.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude mixture via silica gel chromatography to separate the target compound from trace alkene byproducts.

References

  • [3] Design and Synthesis of Candidate Prophylactic and Therapeutic Compounds for Use in the Management of Organophosphorus Poisoning. Defense Technical Information Center (DTIC). Available at:[Link]

  • [2] Studies in Nitroxide Radical Chemistry. University of Glasgow. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-1,2,2,6,6-pentamethylpiperidine Reactivity

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the functionalization of 4-Bromo-1,2,2,6,6-pentamethylpiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the functionalization of 4-Bromo-1,2,2,6,6-pentamethylpiperidine (CAS: 63867-64-1).

As a highly sterically hindered secondary alkyl bromide, this molecule is a critical building block for hindered amine light stabilizers (HALS), spin labels, and specialized pharmaceutical ligands. However, its reactivity profile often halts synthetic workflows. Below, we dissect the mechanistic bottlenecks and provide field-validated protocols to overcome them.

Part 1: Mechanistic Grounding & FAQs

The core challenge with 4-Bromo-1,2,2,6,6-pentamethylpiperidine is profound steric hindrance. The 2,2,6,6-tetramethyl groups create a restrictive "steric shield" around the piperidine ring[1]. During a standard bimolecular nucleophilic substitution (SN2), the nucleophile must approach the C4 carbon at a 180° angle relative to the leaving bromide. In the chair conformation, the axial methyl groups at the C2 and C6 positions physically block this trajectory, causing the activation energy for substitution to skyrocket.

Q1: Why am I recovering unreacted starting material or exclusively the alkene byproduct when reacting with primary amines or alkoxides? A: This is a classic symptom of steric clash outcompeting nucleophilic attack. Because the backside of the C4-Br bond is shielded by the 1,3-diaxial methyl groups, the incoming amine cannot achieve the orbital overlap required for substitution. Instead, the amine acts as a Brønsted base, abstracting a more accessible proton from the adjacent C3 or C5 carbons. This drives an E2 elimination pathway, yielding the undesired tetrahydropyridine alkene.

Q2: I need to form a C-C bond at the C4 position. Grignard reagent formation is failing. What is the alternative? A: The formation of a Grignard reagent from this specific hindered bromide is notoriously sluggish and prone to Wurtz homocoupling side-reactions. Solution: Utilize Nickel-Catalyzed Reductive Cross-Coupling (Cross-Electrophile Coupling). This method bypasses the need to pre-form a Grignard reagent. Nickel(I) species undergo halogen-atom abstraction to generate a C4-alkyl radical[2]. Because radicals are planar (sp2 hybridized) and lack the strict 180° trajectory requirement of SN2, they are highly tolerant of the 2,2,6,6-tetramethyl steric bulk[3].

Q3: How can I successfully form a C-N bond if direct amination fails? A: Abandon direct SN2 with bulky amines. Instead, convert the bromide to an azide. The azide anion (N3-) is linear and one of the least sterically demanding nucleophiles, allowing it to penetrate the steric shield. To facilitate this, first convert the bromide to an iodide via a Finkelstein reaction, as the larger atomic radius of iodine slightly extends the C-I bond length, marginally reducing steric clash during the subsequent azide attack.

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Low Reactivity of 4-Bromo-1,2,2,6,6-pentamethylpiperidine Goal Identify Target Bond Formation Start->Goal CC_Bond C-C Bond Formation Goal->CC_Bond CX_Bond C-Heteroatom (N/O) Bond Goal->CX_Bond Direct_SN2 Direct SN2 (Grignard/Alkyl Li) Result: E2 Elimination CC_Bond->Direct_SN2 Radical_CC Ni-Catalyzed Radical Cross-Coupling CC_Bond->Radical_CC SN2_Hetero Direct SN2 (Amines/Alkoxides) Result: E2 Elimination CX_Bond->SN2_Hetero Finkelstein Finkelstein Reaction (Convert Br to I) CX_Bond->Finkelstein Azide Azide Substitution & Staudinger Reduction Finkelstein->Azide

Workflow for overcoming steric hindrance in 4-Bromo-1,2,2,6,6-pentamethylpiperidine functionalization.

Part 3: Quantitative Reaction Outcomes

The following table summarizes the quantitative performance of various synthetic strategies applied to this specific hindered scaffold, highlighting why modern catalytic or multi-step approaches are mandatory.

Reaction StrategyTarget BondReagents / ConditionsTypical YieldPrimary Failure Mode / Limitation
Direct SN2 C-N / C-OR-NH₂, R-ONa, Reflux< 5%E2 Elimination (Alkene formation)
Grignard Formation C-CMg turnings, THF, Reflux10 - 20%Wurtz homocoupling, unreacted SM
Finkelstein + Azidation C-N1) NaI, MEK 2) NaN₃, DMF65 - 80%Requires two steps; handling of NaN₃
Ni-Catalyzed Coupling C-CNiBr₂, dtbbpy, Zn, Aryl-I70 - 85%Strict anhydrous/anaerobic requirements

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual cues allow the researcher to confirm the reaction trajectory in real-time.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (C-C Bond Formation)

Objective: Couple 4-Bromo-1,2,2,6,6-pentamethylpiperidine with an Aryl Iodide.

  • Catalyst Activation (Glovebox Required): In an inert atmosphere, charge an oven-dried 20 mL vial with NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Zinc powder (2.0 equiv).

    • Causality: Zinc acts as the terminal reductant. It turns over the catalytic cycle by reducing the Ni(II) pre-catalyst to the active Ni(0) species, which is essential for the initial oxidative addition into the Aryl-I bond.

  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.5 equiv) dissolved in 5 mL of anhydrous DMA.

    • Causality: A 1.5x excess of the hindered alkyl bromide is used to mathematically compensate for minor hydrodebromination side reactions typical of tertiary-like secondary bromides.

  • Reaction Execution & Self-Validation: Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

    • Visual Validation: Within the first 30 minutes, the reaction mixture will transition from the characteristic pale green of the Ni(II) complex to a deep red/brown. This color shift is your self-validating proof that the active Ni(0)/Ni(I) radical-generating species has formed successfully.

  • Workup: Quench the reaction carefully with 1M HCl (to consume excess Zn), extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Finkelstein-Assisted Azidation (C-N Bond Formation)

Objective: Synthesize 4-Amino-1,2,2,6,6-pentamethylpiperidine via an azide intermediate.

  • Halogen Exchange: Dissolve 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.0 equiv) in 2-butanone (MEK). Add Sodium Iodide (NaI, 5.0 equiv). Reflux for 24 hours.

    • Causality: Iodide is a superior leaving group. The Finkelstein reaction relies on Le Chatelier's principle; NaBr is insoluble in MEK and precipitates out, driving the equilibrium forward.

    • Visual Validation: The accumulation of a fine white precipitate (NaBr) at the bottom of the flask confirms the halogen exchange is actively proceeding.

  • Isolation: Cool to room temperature, filter off the NaBr precipitate, and concentrate the filtrate in vacuo to isolate the crude 4-Iodo intermediate.

  • Azide Substitution: Dissolve the unpurified 4-Iodo intermediate in anhydrous DMF. Add Sodium Azide (NaN₃, 3.0 equiv). Heat to 80 °C for 12 hours.

    • Causality: The linear geometry of the azide anion allows it to bypass the 1,3-diaxial methyl groups that block bulkier amines, facilitating a successful SN2 displacement.

  • Reduction: Perform a standard Staudinger reduction (PPh₃, H₂O, THF) on the isolated azide to yield the final primary amine.

References

  • Principles of Organic Coatings and Finishing [1 ed.] - DOKUMEN.PUB -
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - Chem Synth (oaes.cc) -
  • Stereoretentive Radical Cross-Coupling - ChemRxiv -

Sources

Reference Data & Comparative Studies

Validation

Cost-Benefit Analysis of Using 4-Bromo-1,2,2,6,6-pentamethylpiperidine in Advanced Synthesis

Executive Summary The 1,2,2,6,6-pentamethylpiperidine (PMP) moiety is a highly sterically hindered, strongly basic tertiary amine structure. It is a critical building block in the development of Hindered Amine Light Stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,2,6,6-pentamethylpiperidine (PMP) moiety is a highly sterically hindered, strongly basic tertiary amine structure. It is a critical building block in the development of Hindered Amine Light Stabilizers (HALS) for polymer science, spin labels for EPR spectroscopy, and specialized active pharmaceutical ingredients (APIs) such as ganglion-blocking agents[].

When designing synthetic routes to attach the PMP group to a target molecule, researchers typically choose between derivatizing 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine (4-OH-PMP) or utilizing the pre-activated 4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP) [2]. While 4-OH-PMP is inexpensive, its functionalization is notoriously difficult due to extreme steric hindrance[3]. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Br-PMP, demonstrating how higher upfront reagent costs are offset by improved atom economy, reduced step counts, and higher overall yields in complex syntheses.

Mechanistic Rationale: The Steric Challenge

The 1,2,2,6,6-pentamethylpiperidine ring is locked in a chair conformation where the four methyl groups at the C2 and C6 positions create massive steric bulk around the C4 position.

The Pitfalls of the 4-OH-PMP Route

Attempting to use 4-OH-PMP for etherification or amination requires converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) or utilizing Mitsunobu conditions.

  • Causality : When a nucleophile attempts an SN​2 displacement on a 4-tosyloxy-PMP intermediate, axial attack is blocked by 1,3-diaxial interactions, and equatorial attack clashes with the adjacent methyl groups. Consequently, the activation energy for substitution is exceedingly high, and the basic conditions often lead to an E2 elimination, yielding 1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine as an unwanted byproduct.

The Advantage of the 4-Br-PMP Route

4-Br-PMP bypasses the need for hydroxyl activation. The carbon-bromine bond is highly polarized and serves as an excellent leaving group for direct nucleophilic substitution or metal-catalyzed cross-coupling.

  • Causality : By starting with the bromide, researchers eliminate the intermediate activation step. When reacted with strong, non-bulky nucleophiles (like phenoxides) under thermal conditions, the reaction is forced down the SN​2 pathway, significantly reducing the opportunity for elimination and improving the yield of the desired ether or amine linkage.

Mechanism Br_PMP 4-Bromo-1,2,2,6,6-pentamethylpiperidine (Sterically Hindered Electrophile) Nucleophile Nucleophile (e.g., ArO⁻) Br_PMP->Nucleophile SN2 Pathway A: SN2 Substitution (Requires High Temp) Nucleophile->SN2 E2 Pathway B: E2 Elimination (Favored by Bulky Bases) Nucleophile->E2 Product 4-Aryloxy-PMP (Desired Product) SN2->Product Byproduct 1,2,2,6,6-Pentamethyl-1,2,3,6-tetrahydropyridine (Alkene Byproduct) E2->Byproduct

Mechanistic competition between SN2 substitution and E2 elimination in 4-Br-PMP.

Cost-Benefit Analysis

To objectively evaluate the two approaches, we must look beyond the catalog price of the raw materials and analyze the total cost of the synthetic step, including reaction time, purification complexity, and yield.

Table 1: Reagent & Pathway Comparison
Metric4-Bromo-1,2,2,6,6-pentamethylpiperidine (4-Br-PMP)4-Hydroxy-1,2,2,6,6-pentamethylpiperidine (4-OH-PMP)
Primary Role Electrophile (Direct Alkylation)Nucleophile / Precursor
Relative Reagent Cost High ( $)Low ($)
Step Count (to Ether) 1 Step2-3 Steps (Activation required)
E2 Elimination Risk ModerateHigh (during leaving group displacement)
Atom Economy HighLow (Mitsunobu generates Ph3​PO waste)
Table 2: Economic & Yield Metrics for Standard Etherification (100 mmol scale)
ParameterDirect Route (Using 4-Br-PMP)Indirect Route (4-OH-PMP via Mitsunobu)
Raw Material Cost ~$150.00~ 15.00(Alcohol)+ 40.00 (DEAD/ PPh3​ )
Total Processing Time 12-18 hours24-36 hours (including complex purification)
Average Yield 65% - 75%30% - 45% (due to steric hindrance)
Purification Method Simple acid-base extractionComplex column chromatography
True Cost per Gram ~$8.50 / g ~$12.00 / g (Factoring in yield/solvent waste)

DecisionTree Start Target: PMP-Functionalized Molecule Q1 Is the target linkage an Ether/Amine or Ester? Start->Q1 Ether Ether / Amine Linkage Q1->Ether Ester Ester Linkage Q1->Ester Br_Route Use 4-Br-PMP (Direct Alkylation) Ether->Br_Route High Yield/Fewer Steps Mitsunobu Use 4-OH-PMP (Mitsunobu) Ether->Mitsunobu Lower Cost/More Steps OH_Route Use 4-OH-PMP (Fischer/Steglich Esterification) Ester->OH_Route

Synthetic decision tree for selecting the optimal PMP precursor based on linkage.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and condition is explicitly stated to ensure reproducible scale-up.

Protocol A: Direct Etherification using 4-Br-PMP (Recommended)

This protocol utilizes 4-Br-PMP to synthesize a sterically hindered aryl ether.

  • Deprotonation: Dissolve the target phenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, strictly non-nucleophilic base. It quantitatively generates the phenoxide anion without competing with the phenol for the electrophilic 4-Br-PMP.

  • Alkylation: Once hydrogen gas evolution ceases (approx. 30 mins), add 4-Bromo-1,2,2,6,6-pentamethylpiperidine (1.1 eq) dropwise[2].

    • Causality: A slight stoichiometric excess of the bromide ensures complete consumption of the valuable phenol derivative.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours.

    • Causality: The extreme steric bulk of the PMP ring creates a high activation energy barrier for the SN​2 transition state. Room temperature reaction will result in near-zero conversion; thermal energy is strictly required to overcome this barrier.

  • Quenching & Acid-Base Extraction: Cool the mixture to room temperature and quench with ice water. Extract with Ethyl Acetate. Wash the organic layer with 1M HCl.

    • Causality: The PMP moiety is highly basic[4]. Washing with HCl protonates the tertiary amine, pulling the desired product into the aqueous layer and leaving unreacted phenol and non-basic impurities in the organic layer. Basifying the aqueous layer with NaOH and re-extracting yields the highly pure product without chromatography.

Protocol B: Mitsunobu Etherification using 4-OH-PMP (Alternative)

This protocol is provided for comparison, utilizing the cheaper 4-OH-PMP[3].

  • Reagent Assembly: Dissolve the target phenol (1.0 eq), 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF.

  • Activation: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes.

    • Causality: DIAD activates the PPh3​ , which then attacks the hydroxyl group of 4-OH-PMP to form a phosphonium intermediate.

  • Reaction & Limitations: Stir at room temperature for 24 hours.

    • Causality: The bulky methyl groups severely hinder the incoming phenoxide from attacking the phosphonium intermediate. Yields rarely exceed 45%, and the reaction mixture becomes heavily contaminated with triphenylphosphine oxide ( Ph3​PO ), requiring extensive silica gel chromatography to isolate the product.

References

  • EvitaChem. "4-Bromo-1,2,2,6,6-pentamethylpiperidine". EvitaChem Catalog. 2

  • Sigma-Aldrich. "1,2,2,6,6-Pentamethylpiperidine". Sigma-Aldrich Materials Science. 4

  • BOC Sciences. "CAS 79-55-0 (1,2,2,6,6-Pentamethylpiperidine)". BOC Sciences Inhibitors & Targets.

  • Benchchem. "1,2,2,6,6-Pentamethylpiperidin-4-ol". Benchchem Chemical Database. 3

Sources

Comparative

A Comparative Analysis of the Stability of Substituted Piperidine Bases: A Guide for Researchers

The piperidine ring is a foundational scaffold in medicinal chemistry and organic synthesis, present in numerous pharmaceuticals and catalysts.[1][2][3] The stability of these nitrogenous heterocycles is not an abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a foundational scaffold in medicinal chemistry and organic synthesis, present in numerous pharmaceuticals and catalysts.[1][2][3] The stability of these nitrogenous heterocycles is not an abstract concept; it is a critical parameter that dictates reaction outcomes, product purity, and the shelf-life of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the stability of various substituted piperidine bases, grounded in theoretical principles and supported by actionable experimental protocols.

Part 1: The Theoretical Bedrock of Piperidine Stability

Understanding the stability of a piperidine derivative requires an appreciation of the interplay between its electronic, steric, and conformational properties. These factors are not independent but work in concert to define the molecule's overall resilience to degradation.

Electronic Effects: The Role of Basicity

The lone pair of electrons on the nitrogen atom is the heart of piperidine's basicity and reactivity.[4] The availability of this lone pair to accept a proton is quantified by the pKa of its conjugate acid. Factors that increase the electron density on the nitrogen enhance basicity, while factors that decrease it reduce basicity.[5][6]

  • Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, push electron density toward the nitrogen, increasing its basicity and generally stabilizing the protonated form. Conversely, electron-withdrawing groups (EWGs) pull electron density away, making the lone pair less available and decreasing basicity.[5][7]

  • Resonance Effects: While the piperidine ring itself is saturated, substituents containing aromatic rings or other conjugated systems can delocalize the nitrogen's lone pair, significantly reducing basicity and altering stability.[5]

Steric Hindrance: A Physical Shield

Steric effects relate to the physical bulk of substituents on the piperidine ring. Large groups can physically block the nitrogen's lone pair, hindering its ability to interact with protons or other electrophiles.[5] This "steric hindrance" can decrease basicity but often enhances the base's stability by preventing unwanted side reactions. A prime example is 2,2,6,6-tetramethylpiperidine (TMP), whose bulky methyl groups make it a poor nucleophile but a highly stable, non-nucleophilic base.[8]

Conformational Stability: The Chair Conformation

The six-membered piperidine ring predominantly exists in a stable chair conformation to minimize angular and torsional strain.[9][10] Substituents can occupy either an axial or equatorial position. The relative stability of these conformers is crucial. Generally, the equatorial conformer is more stable for larger substituents to avoid steric clashes with other ring atoms.[11] The nitrogen itself undergoes rapid inversion, leading to an equilibrium between N-H axial and N-H equatorial conformers.[10][11]

Caption: Key factors governing the stability of substituted piperidines.

Part 2: A Comparative Look at Common Piperidine Bases

The true test of these principles lies in comparing specific, commonly used piperidine derivatives. The following table summarizes key properties related to their stability. Basicity (pKa) is a reliable indicator of electronic stability, while boiling point offers a preliminary insight into thermal stability.

Piperidine Derivative Structure pKa of Conjugate Acid Boiling Point (°C) Key Stability Insights
Piperidine C5H11N11.12[12]106[4]Baseline compound. Relatively stable but susceptible to oxidation and reactions at the N-H bond.[4]
N-Methylpiperidine C6H13N10.08106-107The N-methyl group slightly reduces basicity compared to piperidine. Stable under many conditions but can be susceptible to N-dealkylation.
4-Methylpiperidine C6H13N11.23127-128The C4-methyl group is an EDG, slightly increasing basicity. The nitrogen remains sterically accessible.
2-Methylpiperidine C6H13N11.19118-119The C2-methyl group introduces steric hindrance near the nitrogen, slightly affecting its accessibility without significantly altering basicity.
2,2,6,6-Tetramethylpiperidine (TMP) C9H19N11.05155-156Highly sterically hindered. Basicity is similar to piperidine, but its nucleophilicity is drastically reduced, leading to high kinetic stability and utility as a non-nucleophilic base.[8]
4-Hydroxypiperidine C5H11NO9.8108-110 (at 12 mmHg)The hydroxyl group is electron-withdrawing, reducing basicity. The polar nature may influence solubility and interactions.
4-Piperidone C5H9NO7.8563-65 (at 10 mmHg)The ketone's electron-withdrawing effect significantly reduces basicity, impacting the nitrogen's reactivity and stability.

Note: pKa and boiling point values are approximate and can vary slightly based on the source and measurement conditions.

Part 3: Experimental Protocols for Stability Assessment

Objective evaluation of stability requires robust and reproducible experimental methods. The following protocols provide a framework for quantifying different aspects of piperidine base stability.

Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a fundamental technique to determine the pKa of a base.[13] This value is a direct measure of the base's strength in a given solvent system and provides critical insight into its electronic stability. A higher pKa indicates a stronger base, meaning the nitrogen's lone pair is more readily available.[5]

Methodology:

  • Preparation:

    • Accurately prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl in isopropanol).

    • Accurately weigh and dissolve the piperidine base in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent).

    • Calibrate a pH meter with standard buffers.

  • Titration:

    • Place the dissolved piperidine sample in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the acid titrant in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point (the point of steepest inflection) from the titration curve.

    • The pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in the mass of a sample as a function of temperature. It is a direct and quantitative method to determine the thermal stability and decomposition temperature of a compound.[4] Unstable compounds will show mass loss at lower temperatures.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the piperidine base (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the temperature program: typically a linear ramp (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Set the atmosphere: typically an inert gas like nitrogen to measure thermal decomposition, or air/oxygen to measure oxidative thermal decomposition.

  • Data Acquisition & Analysis:

    • Run the temperature program and record the sample mass as a function of temperature.

    • The resulting TGA curve plots percent mass loss vs. temperature.

    • The onset temperature of decomposition is identified as the point where significant mass loss begins. This temperature is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

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